molecular formula C9H8Cl3NO B2734270 3-chloro-N-(2,5-dichlorophenyl)propanamide CAS No. 41921-01-1

3-chloro-N-(2,5-dichlorophenyl)propanamide

Cat. No.: B2734270
CAS No.: 41921-01-1
M. Wt: 252.52
InChI Key: BRZDYMZZUBDYCB-UHFFFAOYSA-N
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Description

3-chloro-N-(2,5-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8Cl3NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 2,5-dichlorophenyl group and the alpha carbon is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,5-dichlorophenyl)propanamide typically involves the reaction of 2,5-dichloroaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-dichloroaniline+3-chloropropionyl chlorideThis compound+HCl\text{2,5-dichloroaniline} + \text{3-chloropropionyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,5-dichloroaniline+3-chloropropionyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,5-dichlorophenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine.

    Hydrolysis: The products are 2,5-dichloroaniline and 3-chloropropanoic acid.

Scientific Research Applications

3-chloro-N-(2,5-dichlorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,5-dichlorophenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,3-dichlorophenyl)propanamide
  • 3-chloro-N-(3,4-dichlorophenyl)propanamide
  • 3-chloro-N-(2,6-dichlorophenyl)propanamide

Uniqueness

3-chloro-N-(2,5-dichlorophenyl)propanamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(2,5-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-8-5-6(11)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZDYMZZUBDYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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